2,6-Dimethylhepta-2,4-diene

Description

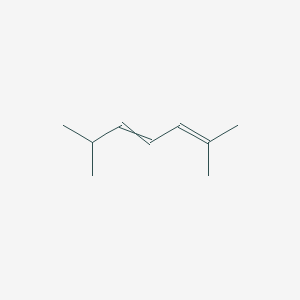

2,6-Dimethylhepta-2,4-diene (CAS: 4634-87-1) is a branched, conjugated diene with the IUPAC name (4Z)-2,6-dimethylhepta-2,4-diene. Its structure features methyl groups at positions 2 and 6 and conjugated double bonds at positions 2 and 4 (Fig. 1).

Molecular Formula: C₉H₁₆

Molecular Weight: 124.22 g/mol

SMILES: CC(C)\C=C/C=C(C)C

Key Properties:

Properties

CAS No. |

4634-87-1 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

2,6-dimethylhepta-2,4-diene |

InChI |

InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h5-8H,1-4H3 |

InChI Key |

HQTKNGJJNNTBLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=CC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylhepta-2,4-diene can be synthesized through several methods. One common approach involves the reaction of isobutene with carbon tetrachloride under specific conditions . Another method includes the self-condensation of acetone, which can also yield related compounds such as 2,6-dimethyl-2,5-heptadien-4-one .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic reactions to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylhepta-2,4-diene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

Substitution: Halogens (e.g., Br2) and halogenating agents (e.g., N-bromosuccinimide) are often used for substitution reactions.

Major Products Formed

Oxidation: Alcohols, ketones, and carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

2,6-Dimethylhepta-2,4-diene has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Dimethylhepta-2,4-diene involves its interaction with various molecular targets. The double bonds in the compound allow it to participate in addition reactions, forming new chemical bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological applications .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share structural similarities with 2,6-dimethylhepta-2,4-diene but differ in substituent positions, functional groups, or applications:

Notes:

- Hexa-2,4-dienoic acid introduces a polar carboxylic acid group, increasing its water solubility and industrial utility (e.g., food additives) .

Physicochemical Properties

Stability and Reactivity

- Conjugation Effects : The conjugated double bonds in this compound enhance resonance stability compared to isolated dienes like trans-cadina-1(6),4-diene .

- Steric Hindrance : Methyl groups at C2 and C6 in this compound may limit rotational freedom, influencing reactivity in epoxidation or Diels-Alder reactions .

Key Research Findings

- Natural Occurrence: this compound is a minor constituent in Boswellia rivae resin (0.1–0.2%) but more abundant in coffee volatiles .

- Biomedical Potential: Elevated levels in urine correlate with breast cancer metastasis, suggesting diagnostic utility .

- Synthetic Derivatives : Epoxidation of related dienes (e.g., 2,6-dimethylhepta-2,6-dien-1-ol) yields bioactive compounds with cytotoxic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.